molecular formula C13H14N4O3S B6497819 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide CAS No. 953185-00-7

2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide

Cat. No. B6497819
CAS RN: 953185-00-7
M. Wt: 306.34 g/mol
InChI Key: OANBRMCBVGIPFQ-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing a wide range of biologically active substances, including effective antifungal , antimalarial , antihypertensive , anti-inflammatory , and antimicrobial substances.


Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, which is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using x-ray diffraction . This allows for detailed studies of the structural properties of the compounds, which can help guide subsequent chemical modifications .


Chemical Reactions Analysis

The synthesis of thiazolo[3,2-a]pyrimidines often involves multi-component reactions . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including F2495-0738, have been explored for their antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anxiolytic Properties

While not directly studied for F2495-0738, indole derivatives have been investigated as potential anxiolytics . Their impact on anxiety-related pathways warrants further exploration.

Antitumor Potential

Indole derivatives, including F2495-0738, hold promise as potential antitumor agents . Their effects on tumor cells and mechanisms of action require detailed investigation.

Acetylcholinesterase Inhibition (Alzheimer’s Disease)

Indole derivatives have been considered as contemporary acetylcholinesterase inhibitors for Alzheimer’s disease treatment . Although F2495-0738’s specific role remains unexplored, this area merits attention.

Antiapoptotic Properties

The Bcl-2 family of antiapoptotic proteins has been a focus of research. While not directly studied for F2495-0738, its potential impact on apoptosis pathways could be significant .

Antioxidant and Antimicrobial Activities

Indole derivatives often exhibit antioxidant and antimicrobial properties. Although specific data for F2495-0738 are scarce, exploring its effects in these areas could yield valuable insights .

Future Directions

Thiazolo[3,2-a]pyrimidines have virtually unlimited synthetic and pharmacological potential, making them a promising area for future research . They could be used to create more effective and safer drugs for a variety of conditions .

properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-8-5-12(19)17-9(7-21-13(17)14-8)6-11(18)15-10-3-4-20-16-10/h3-5,9H,2,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANBRMCBVGIPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide

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